molecular formula C7H12ClNO2 B2814024 Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride CAS No. 2490374-73-5

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride

Cat. No.: B2814024
CAS No.: 2490374-73-5
M. Wt: 177.63
InChI Key: FYUUGIQLWGRDKQ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable dicarbonyl compound with an amine in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or ethanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 60-80°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. The scalability of the process is achieved through optimization of reaction conditions and the use of robust catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrrole-2,5-dicarboxylate derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole-2,5-dicarboxylate derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2-dihydropyrrole-5-carboxylate
  • Methyl 5-methylpyrrole-2-carboxylate
  • Methyl 1,2,3,4-tetrahydropyrrole-5-carboxylate

Uniqueness

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride is unique due to the presence of both a methyl group and a carboxylate ester group on the pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h3-4,8H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUUGIQLWGRDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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